

Application Notes and Protocols for In Vivo Administration of JMV 449 Acetate

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Compound of Interest

Compound Name: JMV 449 acetate

Cat. No.: B8144713

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Introduction

JMV 449 acetate is a potent and metabolically stable pseudo-peptide analogue of neurotensin-(8-13). As a neurotensin receptor agonist, it exhibits high affinity for neurotensin receptors and has demonstrated a range of biological effects in vivo, including analgesic, hypothermic, and neuroprotective properties.[1] Furthermore, recent studies have highlighted its role in regulating glucose homeostasis and appetite, making it a compound of interest for metabolic disease research.[2][3]

This document provides detailed application notes and protocols for the in vivo administration of **JMV 449 acetate** to assist researchers in designing and executing their studies.

Physicochemical Properties and Solubility

JMV 449 is a peptide with the sequence H-Lys-ψ(CH₂NH)Lys-Pro-Tyr-Ile-Leu-OH. The acetate salt form is commonly used for in vivo studies.

Property	Value	Reference
Molecular Formula	C ₃₈ H ₆₆ N ₈ O ₇	
Molecular Weight	746.96 g/mol	
Solubility	Soluble to 0.80 mg/mL in water. Soluble to 2 mg/mL in 20% acetonitrile - 0.1% acetic acid.	
Storage	Store at -20°C.	

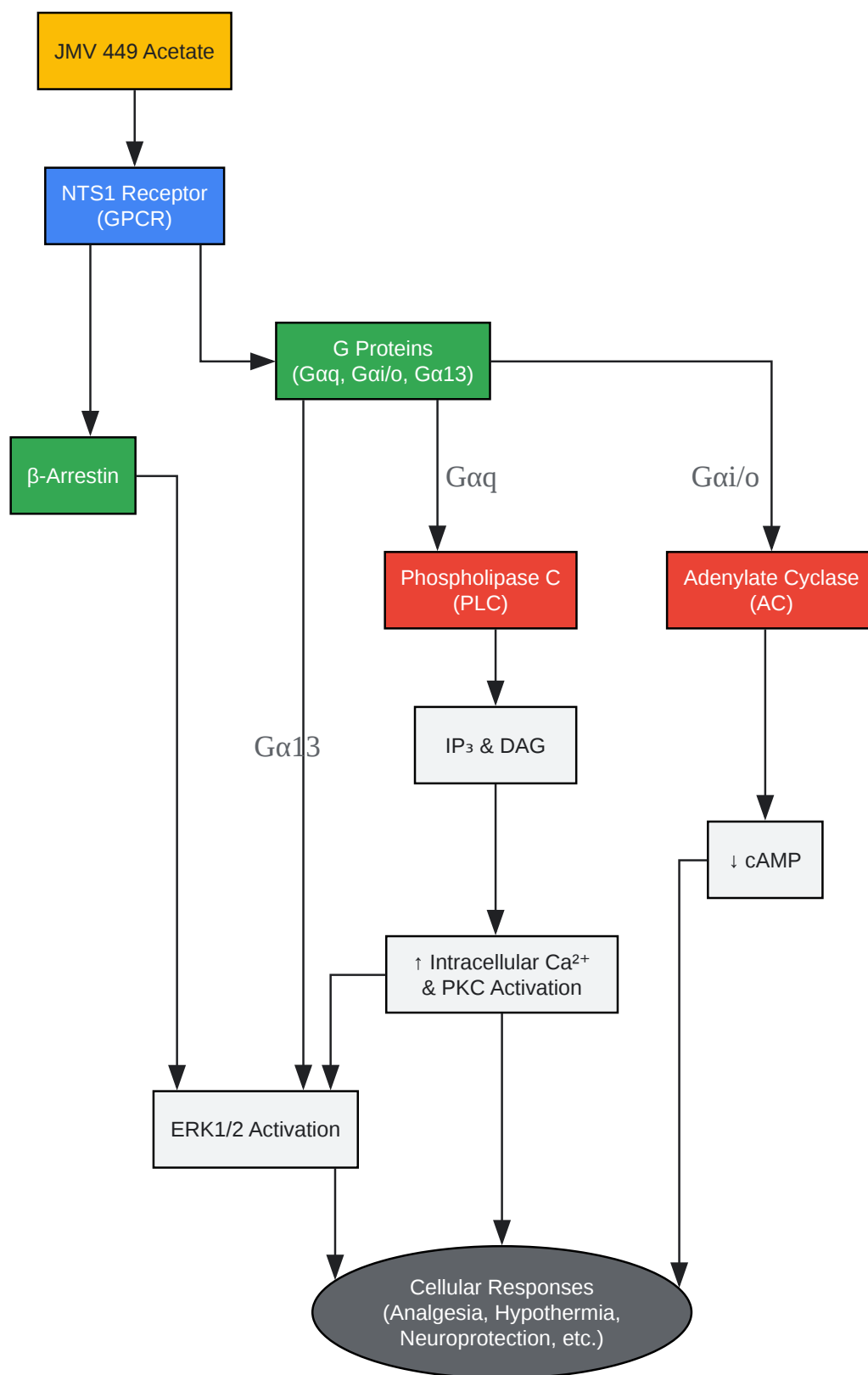
Quantitative In Vivo Data Summary

The following table summarizes the quantitative data from in vivo studies involving JMV 449 administration.

Parameter	Animal Model	Administration Route	Dosage	Observed Effect	Reference
Analgesia & Hypothermia	Mouse	Intracerebroventricular (i.c.v.)	Dose-response relationship established	Potent and long-lasting effects	
Neuroprotection	Mouse (permanent middle cerebral artery occlusion)	Intracerebroventricular (i.c.v.)	0.6 nmol	Significant reduction in infarct volume	
Appetite Suppression	Mouse (overnight fasted lean)	Intraperitoneal (i.p.)	25 nmol/kg	Significant inhibition of food intake	
Glucose Homeostasis	Mouse	Intraperitoneal (i.p.)	25 nmol/kg (co-injected with glucose)	Augmented glucose-lowering effects	

Signaling Pathway

JMV 449 acts as an agonist at neurotensin receptors (NTRs), which are G protein-coupled receptors (GPCRs). Upon binding, JMV 449 induces a conformational change in the receptor, leading to the activation of several downstream signaling pathways. The primary receptor subtype involved in many of the central effects of neurotensin agonists is the high-affinity neurotensin receptor 1 (NTS1). Activation of NTS1 by JMV 449 can lead to the engagement of multiple G protein subtypes, including $G_{\alpha q}$, $G_{\alpha i/o}$, and $G_{\alpha 13}$, as well as the recruitment of β -arrestins. This initiates a cascade of intracellular events including the production of inositol phosphates, modulation of cyclic AMP (cAMP) levels, and activation of the ERK1/2 signaling pathway.



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Caption: JMV 449 acetate signaling pathway via the NTS1 receptor.

Experimental Protocols

Protocol 1: Intraperitoneal (i.p.) Administration for Metabolic Studies

This protocol is based on studies investigating the effects of JMV 449 on appetite and glucose metabolism in mice.

Materials:

- **JMV 449 acetate**
- Sterile, pyrogen-free 0.9% saline
- Sterile syringes (1 mL) and needles (25-27 gauge)
- Animal scale

Procedure:

- Preparation of **JMV 449 Acetate** Solution:
 - On the day of the experiment, prepare a stock solution of **JMV 449 acetate** in sterile 0.9% saline.
 - The concentration of the stock solution should be calculated based on the desired final dosage (e.g., 25 nmol/kg) and the average weight of the mice to be injected. The injection volume should be kept consistent, typically 5-10 mL/kg.
 - For example, for a 25 g mouse and an injection volume of 10 mL/kg (0.25 mL), the required amount of JMV 449 would be 0.625 nmol.
 - Vortex the solution gently to ensure it is fully dissolved.
- Animal Handling and Injection:
 - Weigh each mouse immediately before injection to determine the precise injection volume.

- Gently restrain the mouse by scruffing the neck and back to expose the abdomen.
- Tilt the mouse slightly head-down.
- Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum. The needle should be inserted at a 15-20 degree angle.
- Aspirate briefly to ensure no fluid is drawn back, which would indicate entry into a blood vessel or organ.
- Inject the calculated volume of JMV 449 solution slowly and smoothly.
- Withdraw the needle and return the mouse to its cage.
- Post-Injection Monitoring:
 - For appetite studies, provide pre-weighed food and measure consumption at regular intervals (e.g., every 30 minutes for 3 hours).
 - For glucose tolerance tests, JMV 449 is typically co-administered with a glucose challenge. Blood glucose levels are then monitored at specific time points post-injection.

Protocol 2: Intracerebroventricular (i.c.v.) Administration for Neurological Studies

This protocol provides a general guideline for i.c.v. injection in mice, which has been used to study the analgesic, hypothermic, and neuroprotective effects of JMV 449.

Materials:

- **JMV 449 acetate**
- Sterile, pyrogen-free vehicle (e.g., artificial cerebrospinal fluid or sterile saline)
- Stereotaxic apparatus (recommended for accuracy)
- Hamilton syringe (or similar microsyringe) with a 28-30 gauge needle

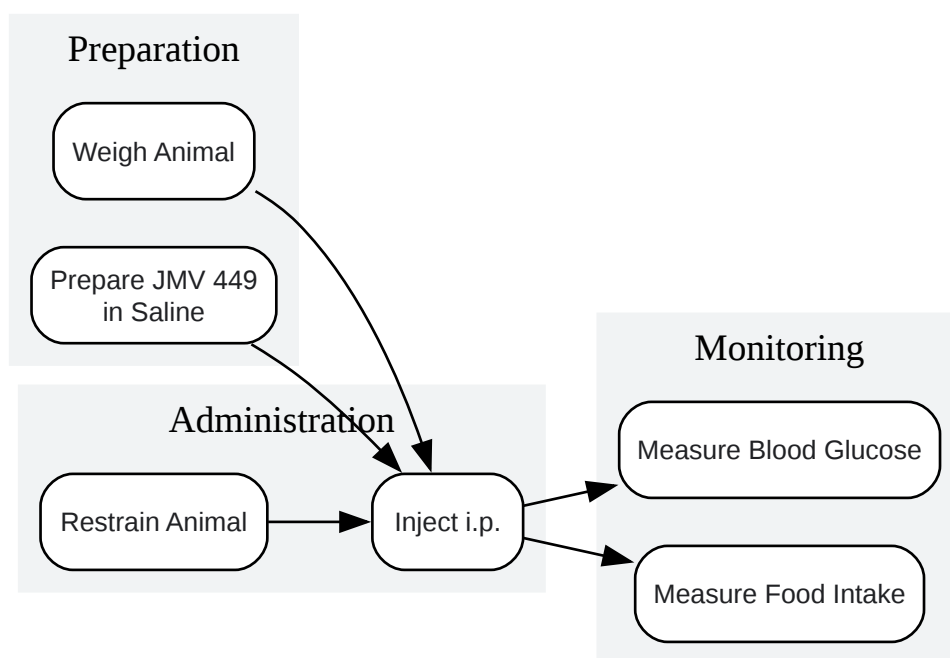
- Anesthetic (e.g., isoflurane, ketamine/xylazine)
- Surgical tools (scalpel, drill, etc.)
- Animal scale

Procedure:

- Preparation of **JMV 449 Acetate** Solution:
 - Prepare a sterile solution of **JMV 449 acetate** in the chosen vehicle. The concentration should be calculated to deliver the desired dose (e.g., 0.6 nmol) in a small volume (typically 1-5 μ L for mice).
 - Ensure the solution is clear and free of particulates.
- Surgical Procedure:
 - Anesthetize the mouse and mount it in the stereotaxic apparatus.
 - Apply ophthalmic ointment to the eyes to prevent drying.
 - Shave the scalp and disinfect the area with an appropriate antiseptic.
 - Make a midline incision to expose the skull.
 - Identify the bregma and lambda landmarks.
 - Using the appropriate stereotaxic coordinates for the lateral ventricle, drill a small hole through the skull.
 - Lower the injection needle slowly to the target depth.
- Injection:
 - Infuse the JM V 449 solution slowly over several minutes to allow for diffusion and prevent a rapid increase in intracranial pressure.

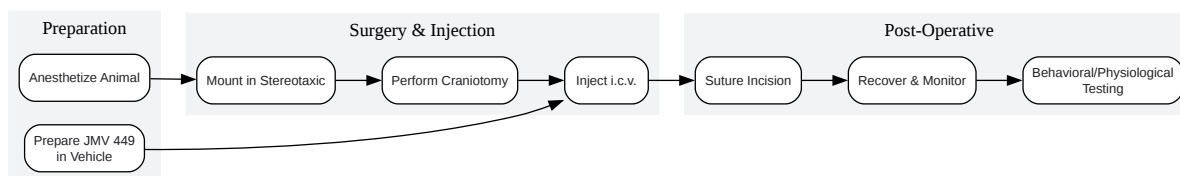
- After the infusion is complete, leave the needle in place for an additional few minutes to minimize backflow upon withdrawal.
- Slowly withdraw the needle.
- Post-Operative Care:
 - Suture the scalp incision.
 - Administer post-operative analgesics as required by your institutional animal care and use committee (IACUC) protocol.
 - Allow the mouse to recover in a warm, clean cage.
 - Monitor the animal closely for any signs of distress or adverse reactions.

Experimental Workflow Diagrams



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Caption: Workflow for intraperitoneal administration of **JMV 449 acetate**.



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Caption: Workflow for intracerebroventricular administration of **JMV 449 acetate**.

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References

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